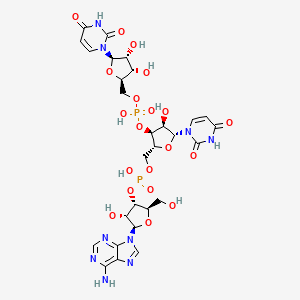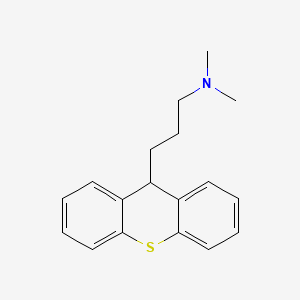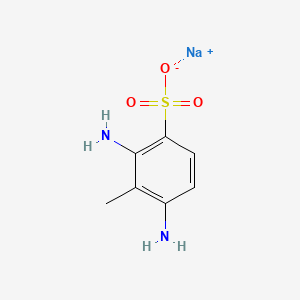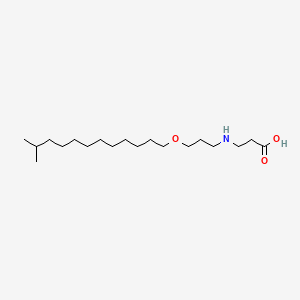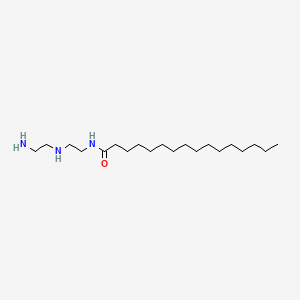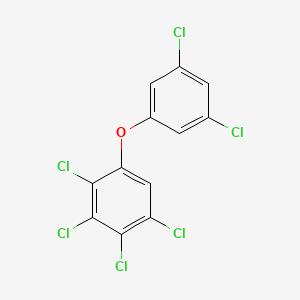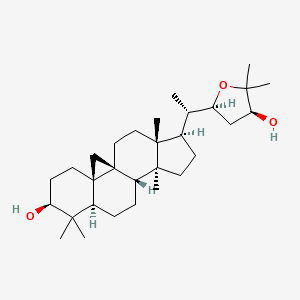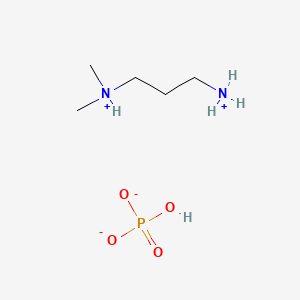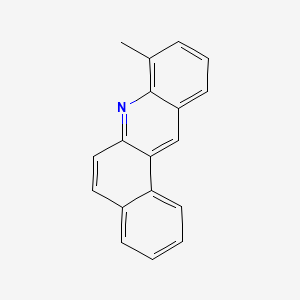
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is a complex organic compound that belongs to the class of β-diketones This compound is characterized by the presence of an allyloxy group, a hydroxypropoxy group, and a pentane-2,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione typically involves multiple steps. One common method includes the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, such as ethyl acetoacetate, using a strong base like sodium ethoxide. This enolate ion then undergoes alkylation with an allyl halide to introduce the allyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pentane-2,4-dione backbone can be reduced to alcohols.
Substitution: The allyloxy and hydroxypropoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione involves its interaction with specific molecular targets. For instance, as an antidiabetic agent, it inhibits enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion. The compound binds to the active sites of these enzymes, preventing substrate binding and subsequent hydrolysis of carbohydrates . Additionally, its ability to form stable complexes with metal ions makes it useful in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-(3′-Triethoxysilylpropyl)pentane-2,4-dione: This compound is similar in structure but contains a triethoxysilyl group instead of an allyloxy group.
3-Substituted derivatives of pentane-2,4-dione: These derivatives have various substituents at the 3-position, which can significantly alter their chemical properties and applications.
Uniqueness
3-(3-(Allyloxy)-2-hydroxypropoxy)pentane-2,4-dione is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of both allyloxy and hydroxypropoxy groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Número CAS |
97043-69-1 |
|---|---|
Fórmula molecular |
C11H18O5 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
3-(2-hydroxy-3-prop-2-enoxypropoxy)pentane-2,4-dione |
InChI |
InChI=1S/C11H18O5/c1-4-5-15-6-10(14)7-16-11(8(2)12)9(3)13/h4,10-11,14H,1,5-7H2,2-3H3 |
Clave InChI |
GVAGLAABBPHREE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)OCC(COCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


